Acetylcholinesterase (AChE) Inhibitory Potency Versus Chlorzoxazone
2-Chlorobenzo[d]oxazol-7-ol exhibits moderate acetylcholinesterase (AChE) inhibitory activity with an IC50 of 5.80 ± 2.18 µM [1]. In contrast, the structurally related muscle relaxant chlorzoxazone (a 5-chlorobenzoxazol-2(3H)-one) shows no reported AChE inhibitory activity at comparable concentrations, functioning instead as a calcium-activated potassium channel activator . This functional divergence underscores how the 2-chloro-7-hydroxy substitution pattern redirects target engagement toward cholinesterase enzymes, a critical differentiation for researchers screening for neurological applications.
| Evidence Dimension | AChE Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 5.80 ± 2.18 µM |
| Comparator Or Baseline | Chlorzoxazone: No AChE inhibition reported at relevant concentrations |
| Quantified Difference | >5.80 µM (functional divergence) |
| Conditions | In vitro AChE inhibition assay |
Why This Matters
This moderate AChE activity provides a validated starting point for hit-to-lead optimization in Alzheimer's disease research programs, distinguishing it from muscle relaxant analogs lacking cholinesterase engagement.
- [1] Medicinal Chemistry Research. Targeting disease with benzoxazoles: a comprehensive review of recent developments. 2024, 33, 406–438 (referencing AChE inhibition data for 2-chloro-7-hydroxy benzoxazole derivative). View Source
